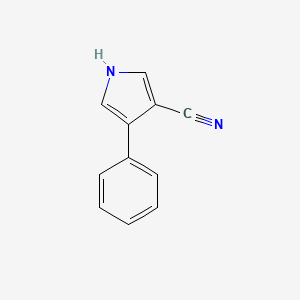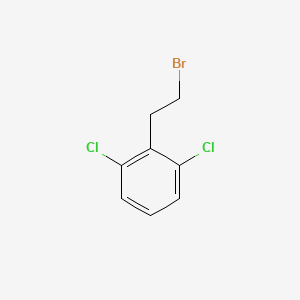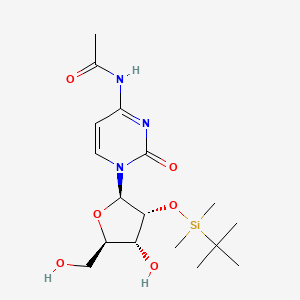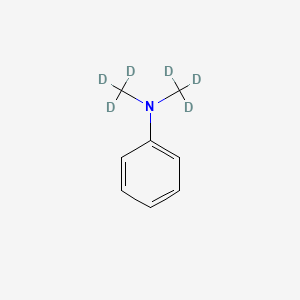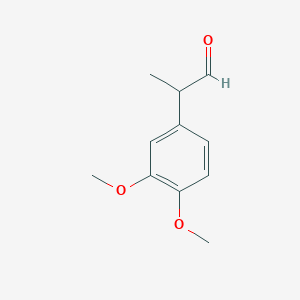
2-(3,4-Dimethoxyphenyl)propanal
Descripción general
Descripción
“2-(3,4-Dimethoxyphenyl)propanal” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Cinnamaldehyde, 3,4-dimethoxy-; Coniferaldehyde methyl ether; Methylconiferylaldehyde; 3,4-Dimethoxycinnamaldehyde; Coniferyl aldehyde, methyl ether .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethoxyphenyl)propanal” can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O3/c1-13-10-6-5-9 (4-3-7-12)8-11 (10)14-2/h3-8H,1-2H3/b4-3+ . The molecular weight of the compound is 192.2112 .Aplicaciones Científicas De Investigación
CNS Depressant Properties
- Application : 1-(3,4-dimethoxyphenyl)-2-propanol, closely related to 2-(3,4-dimethoxyphenyl)propanal, was studied for its effects on the central nervous system. In rats, it prolonged latency times in a conditioned avoidance response test, indicating CNS depressant properties. This research provides insights into the structural implications of such compounds and their relationship to psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).
Electro-Optical and Charge-Transport Properties
- Application : The compound trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), which includes the 3,4-dimethoxyphenyl group, was investigated for its electro-optical and charge-transport properties using quantum chemical methods. This compound exhibited characteristics of an efficient hole-transport material, indicating its potential application in electronic devices (Irfan et al., 2015).
Polymer Synthesis
- Application : Novel polyacetylenes containing carbamate and eugenol moieties were synthesized using 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate as a precursor. These polymers, exhibiting high molecular weight and solubility in common organic solvents, have potential applications in material science (Rahim, 2020).
Acidolysis of Lignin Model Compounds
- Application : The acidolysis of lignin model compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol was studied to understand the mechanism of β-O-4 bond cleavage. This research is significant for the development of processes in lignin valorization and bio-refinery applications (Ito et al., 2011; Yokoyama, 2015).
Synthesis of Cytotoxic Compounds
- Application : The synthesis of 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate and its analogues was carried out. These compounds showed moderate inhibitory effects on human tumor cell lines, indicating potential applications in cancer research (Hu et al., 2005).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUITGYYSSRXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



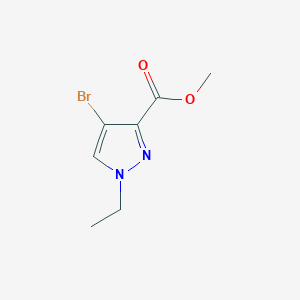
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3265013.png)
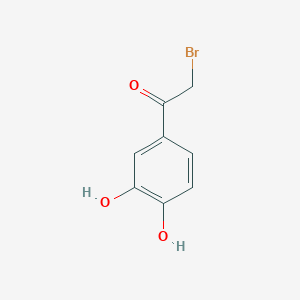

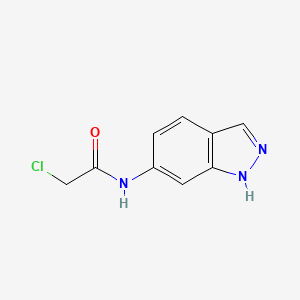
![Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265043.png)
![Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265045.png)
![Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-](/img/structure/B3265050.png)
![1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B3265056.png)
![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)
